Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate

CAS No.: 1031843-74-9

Cat. No.: VC7934283

Molecular Formula: C15H23NO3

Molecular Weight: 265.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1031843-74-9 |

|---|---|

| Molecular Formula | C15H23NO3 |

| Molecular Weight | 265.35 g/mol |

| IUPAC Name | 2-methylpropyl 1-(furan-2-ylmethyl)piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C15H23NO3/c1-12(2)11-19-15(17)13-5-7-16(8-6-13)10-14-4-3-9-18-14/h3-4,9,12-13H,5-8,10-11H2,1-2H3 |

| Standard InChI Key | WVVCLNLVEHQTRW-UHFFFAOYSA-N |

| SMILES | CC(C)COC(=O)C1CCN(CC1)CC2=CC=CO2 |

| Canonical SMILES | CC(C)COC(=O)C1CCN(CC1)CC2=CC=CO2 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

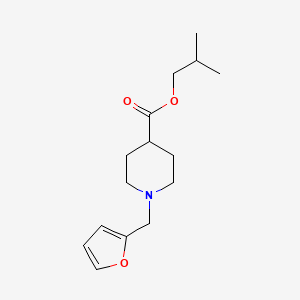

Isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at the 1-position with a 2-furylmethyl group and at the 4-position with an isobutyl carboxylate ester. The furan ring, a five-membered aromatic oxygen heterocycle, contributes to the compound’s electronic profile, while the isobutyl group enhances lipophilicity, influencing its pharmacokinetic properties .

The IUPAC name isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate systematically describes its structure:

-

Piperidine-4-carboxylate: A piperidine ring with a carboxylate ester at the 4-position.

-

1-(2-Furylmethyl): A furan ring attached via a methylene group to the piperidine’s nitrogen.

-

Isobutyl: The esterifying alcohol component, providing steric bulk and modulating solubility .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate involves multi-step reactions, typically starting with functionalization of the piperidine core. A generalized approach includes:

-

Piperidine Functionalization: Introduction of the carboxylate group at the 4-position via esterification or nucleophilic substitution.

-

N-Alkylation: Attachment of the 2-furylmethyl group to the piperidine nitrogen using alkylating agents such as 2-(bromomethyl)furan.

-

Esterification: Reaction of the carboxylate intermediate with isobutanol under acidic or enzymatic conditions .

A comparative analysis of similar piperidine derivatives (e.g., tert-butyl 4-cyano-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate) reveals the use of reagents like N,N-diisopropylethylamine and toluene as solvents, with reaction times optimized under controlled temperatures . For instance, a related synthesis achieved a 48.84% yield through careful stoichiometric balancing and purification via liquid chromatography .

Optimization Challenges

Key challenges in synthesizing isobutyl 1-(2-furylmethyl)piperidine-4-carboxylate include:

-

Regioselectivity: Ensuring substitution occurs exclusively at the 1- and 4-positions of the piperidine ring.

-

Byproduct Formation: Mitigating side reactions during N-alkylation, often addressed through slow reagent addition and low-temperature conditions .

-

Purification: High-performance liquid chromatography (HPLC) or recrystallization is required to achieve the reported purity of ≥98% .

Physical and Chemical Properties

Physicochemical Profile

Data from supplier specifications and synthetic studies reveal the following properties:

| Property | Value | Source |

|---|---|---|

| Appearance | Off-white to light yellow powder | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethyl acetate) | |

| Storage Conditions | Keep in a cool, dry environment |

The compound’s solubility in polar aprotic solvents suggests compatibility with drug formulation processes, while its solid-state stability aligns with standard storage practices for pharmaceutical intermediates .

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): Proton NMR spectra would exhibit signals corresponding to the furan ring (δ 6.3–7.4 ppm), piperidine protons (δ 1.5–3.0 ppm), and isobutyl methyl groups (δ 0.9–1.2 ppm).

-

Mass Spectrometry (MS): A molecular ion peak consistent with the molecular weight (estimated ~265 g/mol) and fragmentation patterns indicative of the furylmethyl and carboxylate groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume